Guajadial F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

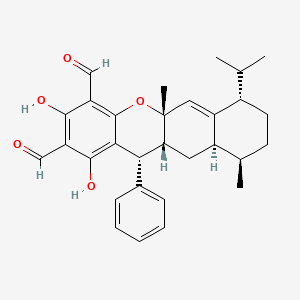

Molecular Formula |

C30H34O5 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(5aS,7S,10R,10aR,11aR,12R)-1,3-dihydroxy-5a,10-dimethyl-12-phenyl-7-propan-2-yl-7,8,9,10,10a,11,11a,12-octahydrobenzo[b]xanthene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25+,30-/m1/s1 |

InChI Key |

DOFRMKNDUPWODG-BTAFNHGTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C[C@@]3([C@H](C[C@H]12)[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |

Canonical SMILES |

CC1CCC(C2=CC3(C(CC12)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Guajadial F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a naturally occurring meroterpenoid, a class of chemical compounds that are hybrids of terpenoid and polyketide biosynthetic pathways.[1][2][3][4][5] Isolated from the leaves of the guava plant (Psidium guajava), this compound belongs to a family of structurally complex molecules that have garnered significant interest in the scientific community for their potential therapeutic applications.[1][3][4] This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its quantitative data, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a sesquiterpenoid-based meroterpenoid. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Electron Ionization Mass Spectrometry (HREIMS).[4]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₄O₅ | [4] |

| Molecular Weight | 474.59 g/mol | [4] |

| CAS Number | 1529775-08-3 | |

| Appearance | Amorphous powder | [4] |

| Optical Rotation | [α]²⁴D +93.5 (c 0.20, CHCl₃) for Guajadial C (a related compound) | [4] |

| UV (MeOH) λmax | 277, 337 (sh) nm | [4] |

| IR (film) νmax | 3441, 1633 cm⁻¹ | [4] |

Spectroscopic Data

The structural characterization of this compound relies heavily on NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 49.3 | 2.15, m |

| 2 | 29.3 | 1.65, m; 0.58, m |

| 3 | 37.1 | 2.40, m |

| 4 | 148.4 | |

| 5 | 124.6 | 5.30, d, 10.0 |

| 6 | 40.5 | 2.35, m |

| 7 | 37.2 | 1.95, m |

| 8 | 26.2 | 1.55, m |

| 9 | 40.1 | 1.45, m; 1.15, m |

| 10 | 48.7 | 1.85, m |

| 11 | 21.6 | 0.95, d, 7.0 |

| 12 | 21.4 | 1.00, d, 7.0 |

| 13 | 33.2 | |

| 14 | 16.2 | 0.90, s |

| 15 | 29.9 | 1.05, s |

| 1' | 40.8 | 4.65, s |

| 2' | 138.8 | |

| 3' | 128.2 | 7.25, m |

| 4' | 128.4 | 7.30, m |

| 5' | 126.4 | 7.20, m |

| 6' | 128.4 | 7.30, m |

| 7' | 128.2 | 7.25, m |

| 2'' | 162.8 | |

| 3'' | 108.2 | |

| 4'' | 164.1 | |

| 5'' | 109.8 | |

| 6'' | 162.7 | |

| 1-CHO | 192.5 | 10.35, s |

| 3-CHO | 192.6 | 10.38, s |

| 2''-OH | 14.10, s | |

| 6''-OH | 14.05, s |

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the areas of cancer and estrogen-related disorders.

Cytotoxicity

| Cell Line | Total Growth Inhibition (TGI) (µg/mL) |

| MCF-7 | 5.59 |

| MCF-7 BUS | 2.27 |

Anti-Estrogenic Activity

This compound is suggested to act as a selective estrogen receptor modulator (SERM), exhibiting a mechanism of action similar to tamoxifen.[1] This suggests that it can compete with estradiol for binding to estrogen receptors, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.

Topoisomerase I Inhibition

This compound has been identified as a catalytic inhibitor of Topoisomerase I. By inhibiting this enzyme, this compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from the leaves of Psidium guajava, based on common phytochemical extraction and purification techniques.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: Air-dried and powdered leaves of P. guajava are extracted with a solvent such as methanol or dichloromethane at room temperature.[4] This process is typically repeated multiple times to ensure complete extraction of the desired compounds.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the components of the extract based on their polarity.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) until pure this compound is obtained.

Topoisomerase I Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against Topoisomerase I.

Caption: Workflow for a Topoisomerase I relaxation assay.

Detailed Steps:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase I, and an appropriate reaction buffer.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent like SDS to denature the enzyme.

-

Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. The different topological forms of the DNA (supercoiled, relaxed, and nicked) will migrate at different rates through the gel.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound, compared to the control where the DNA is mostly relaxed.

E-Screen Assay for Anti-Estrogenic Activity

This assay is used to determine the anti-estrogenic potential of a compound by measuring its effect on the proliferation of estrogen-sensitive cells.[1]

Detailed Steps:

-

Cell Seeding: Estrogen-responsive human breast cancer cells (e.g., MCF-7) are seeded in multi-well plates in a medium without phenol red and supplemented with charcoal-stripped serum to remove any estrogenic compounds.

-

Treatment: After an initial incubation period to allow for cell attachment, the cells are treated with:

-

A control (vehicle only)

-

Estradiol (E₂) to stimulate proliferation

-

This compound at various concentrations

-

A combination of E₂ and this compound at various concentrations

-

-

Incubation: The plates are incubated for several days (e.g., 6 days) to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Analysis: The absorbance is read using a microplate reader. The anti-estrogenic activity of this compound is determined by its ability to inhibit the E₂-induced cell proliferation.

Signaling Pathways and Proposed Mechanisms

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur through a hetero-Diels-Alder reaction between a sesquiterpene and a phloroglucinol derivative.[2]

Caption: Proposed biosynthetic pathway of this compound.

Anti-Estrogenic Signaling Pathway

The anti-estrogenic activity of this compound is believed to be mediated through its interaction with the estrogen receptor.

Caption: Proposed anti-estrogenic mechanism of this compound.

Conclusion

This compound is a promising natural product with significant potential for further investigation in drug discovery and development. Its unique chemical structure and multifaceted biological activities, including cytotoxic and anti-estrogenic effects, make it a compelling target for researchers in oncology and related fields. The information provided in this technical guide serves as a comprehensive resource for understanding the fundamental chemical and biological properties of this compound and provides a foundation for future research endeavors.

References

- 1. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Guajadial F: A Technical Guide to its Discovery, Origin, and Biological Activity in Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial F, a sesquiterpenoid-based meroterpenoid, represents a class of bioactive compounds isolated from the leaves of the common guava, Psidium guajava. This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, a summary of its cytotoxic activities, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal interest, with various parts of the plant traditionally used to treat a range of ailments.[1] The leaves, in particular, are a rich source of a diverse array of phytochemicals, including flavonoids, phenolics, and a unique class of meroterpenoids.[2] Among these, the guajadials, a series of caryophyllene-based meroterpenoids, have garnered attention for their potential therapeutic applications.[3][4]

This compound is a member of this family of compounds, first described by Gao et al.[1][5] It is an amorphous powder with the molecular formula C30H34O5, as determined by high-resolution electrospray ionization mass spectrometry (HREIMS).[1] This guide will detail the scientific journey of this compound, from its natural source to its potential as a cytotoxic agent.

Discovery and Origin

This compound was discovered and isolated from the leaves of Psidium guajava.[1][5] Meroterpenoids are hybrid natural products with a polyketide-derived aromatic portion and a terpene-derived moiety. In the case of this compound, it is a sesquiterpenoid-based meroterpenoid.[1][5] The discovery of this compound and its congeners has expanded the known chemical diversity of P. guajava and highlighted its potential as a source for novel drug leads.

Experimental Protocols

Isolation of this compound

The isolation of this compound from P. guajava leaves is a multi-step process involving extraction, fractionation, and purification. The following protocol is a composite of established methods for the isolation of meroterpenoids from this plant source.[1][5][6]

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Psidium guajava are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are exhaustively extracted with 90% aqueous methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[6]

3.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.[6]

-

Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains the meroterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the fraction into sub-fractions.[2]

3.1.3. Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is commonly employed.[6]

-

Final Purification: Repeated chromatographic steps, including Sephadex LH-20 column chromatography, may be necessary to obtain pure this compound.

Structural Elucidation

The structure of this compound was established through extensive spectroscopic analysis.[1][5]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula C30H34O5.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These techniques provide information about the proton and carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range proton-carbon correlations, which is crucial for assembling the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.[1]

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.[1]

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 3.66 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7.80 |

| DU145 | Prostate Carcinoma | 27.7 |

| Huh7 | Hepatocellular Carcinoma | 11.1 |

| A549 | Lung Carcinoma | 13.8 |

| Table 1: Cytotoxic activity of this compound against various human cancer cell lines.[7] |

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Guajadial:â An Unusual Meroterpenoid from Guava Leaves Psidium guajava - Organic Letters - Figshare [acs.figshare.com]

- 5. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doc-developpement-durable.org [doc-developpement-durable.org]

- 7. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

Guajadial F: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F, a sesquiterpenoid-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Its diverse biological activities, particularly its anticancer and anti-estrogenic properties, have positioned it as a promising candidate for further investigation and development as a therapeutic agent. This technical guide provides an in-depth overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, encompassing cytotoxicity, reversal of multidrug resistance, and inhibition of key signaling pathways involved in cancer progression.

Cytotoxicity

This compound exhibits cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (non-resistant) | 12.5 ± 1.8 | [1] |

| MCF-7/ADR | Breast Cancer (Adriamycin-resistant) | 28.4 ± 3.2 | [1] |

| MCF-7/PTX | Breast Cancer (Paclitaxel-resistant) | 25.6 ± 2.9 | [1] |

| A549 | Non-Small Cell Lung Carcinoma | 3.58 | |

| H1650 | Non-Small Cell Lung Carcinoma | - | |

| HL60 | Promyelocytic Leukemia | - | |

| SMMC-7721 | Hepatocellular Carcinoma | - | |

| HCT116 | Colorectal Carcinoma | - |

Note: "-" indicates that specific IC50 values were not available in the cited literature, although inhibitory effects were reported.

Reversal of Multidrug Resistance

A significant aspect of this compound's anticancer potential is its ability to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This compound achieves this by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for effluxing chemotherapeutic drugs from cancer cells.[1]

Inhibition of Topoisomerase I

This compound has been identified as a catalytic inhibitor of topoisomerase I (Top1). By inhibiting this essential enzyme, this compound can delay the repair of DNA damage mediated by Top1 poisons, leading to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.

Anti-Estrogenic Activity

This compound exhibits potent anti-estrogenic activity, making it a compound of interest for hormone-dependent cancers, particularly breast cancer.[2][3] Its mechanism of action is believed to be similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[2][3] In silico docking studies have shown that this compound can fit into estrogen receptors, suggesting it may act as a SERM.

In vivo studies using a uterotrophic assay in prepubescent rats have demonstrated that a guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus.[2][3]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway

This compound has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in drug-resistant breast cancer cells.[1] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting the phosphorylation of Akt and its downstream effector p70S6K, this compound contributes to the induction of apoptosis and the reversal of drug resistance.[1]

This compound inhibits the PI3K/Akt signaling pathway.

Ras/MAPK Pathway

Guajadial has also been reported to inhibit the Ras/Mitogen-activated protein kinase (MAPK) pathway in non-small-cell lung carcinoma cells. This pathway is another critical regulator of cell proliferation and survival.

This compound inhibits the Ras/MAPK signaling pathway.

Antimicrobial and Anti-inflammatory Activities

While research has primarily focused on the anticancer properties of this compound, guava leaf extracts, rich in various bioactive compounds including meroterpenoids, have well-documented antimicrobial and anti-inflammatory activities. The specific contribution of this compound to these effects is an area of ongoing research. Guava leaf extracts have shown inhibitory activity against a range of pathogenic bacteria, including Staphylococcus aureus. The anti-inflammatory effects have been demonstrated in models such as carrageenan-induced paw edema in rats.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Workflow of the Sulforhodamine B (SRB) assay.

In Vivo Uterotrophic Assay in Rats

This assay is used to assess the estrogenic or anti-estrogenic activity of a compound.

Methodology:

-

Animals: Use immature female rats (e.g., 21-22 days old).

-

Dosing: Administer this compound (or a this compound-enriched fraction) and/or a reference estrogen (e.g., 17β-estradiol) daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group should be included.

-

Necropsy: On the fourth day, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus and weigh it (wet and blotted weight).

-

Data Analysis: Compare the uterine weights of the different treatment groups to the control group to determine estrogenic or anti-estrogenic effects.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total p70S6K, phospho-p70S6K).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound, a meroterpenoid from guava leaves, exhibits a range of promising biological activities, most notably its anticancer and anti-estrogenic effects. Its ability to overcome multidrug resistance and modulate key oncogenic signaling pathways like PI3K/Akt and Ras/MAPK underscores its potential as a lead compound for the development of novel cancer therapies. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its antimicrobial and anti-inflammatory properties, and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling natural product.

References

- 1. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

Guajadial F: A Caryophyllene-Based Meroterpenoid with Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a naturally occurring caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava L.).[1][2][3][4] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, often combining a terpenoid precursor with a polyketide moiety. In the case of this compound, a sesquiterpenoid of the caryophyllene type is fused with a phloroglucinol derivative. This unique chemical architecture has drawn significant interest from the scientific community, particularly for its potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its isolation, characterization, biological activities, and proposed mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.

Physicochemical Properties and Structure

This compound is a complex molecule with a distinctive multi-ring structure. Its molecular formula has been established through spectroscopic analysis. The structure and relative stereochemistry of this compound and its related compounds have been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2][4]

Isolation and Purification

This compound is naturally present in the leaves of Psidium guajava. Its isolation and purification involve a multi-step process combining solvent extraction and various chromatographic techniques.

Experimental Protocol: Isolation and Purification of this compound

This protocol is a synthesized methodology based on common practices for isolating meroterpenoids from Psidium guajava leaves.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Psidium guajava are collected and air-dried in the shade at room temperature for approximately two weeks.

-

The dried leaves are then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered leaves are macerated with methanol or dichloromethane at room temperature with periodic shaking for an extended period (e.g., 72 hours). This process is typically repeated three times to ensure exhaustive extraction.

-

The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. The fraction containing this compound is identified through preliminary screening methods like Thin Layer Chromatography (TLC).

4. Chromatographic Purification:

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by TLC.

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using reversed-phase HPLC with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

5. Structure Elucidation:

-

The purified this compound is characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS), to confirm its structure and stereochemistry.

Biological Activity: Anticancer Effects

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[5] Its anticancer potential is a primary focus of ongoing research.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| HCT116 | Colon Carcinoma | 3.66 | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.80 | [5] |

| DU145 | Prostate Carcinoma | 27.7 | [5] |

| Huh7 | Hepatocellular Carcinoma | 11.1 | [5] |

| A549 | Lung Carcinoma | 13.8 | [5] |

Mechanism of Action

The anticancer activity of this compound is believed to be multifactorial, involving the modulation of key signaling pathways and the inhibition of essential enzymes in cancer cell proliferation.

Inhibition of the Ras/MAPK Signaling Pathway

One of the proposed mechanisms of action for this compound is the inhibition of the Ras/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By interfering with this pathway, this compound can suppress tumor growth.

Below is a diagram illustrating the Ras/MAPK signaling pathway and the putative point of intervention by this compound.

Topoisomerase I Inhibition

This compound has been identified as a catalytic inhibitor of topoisomerase I (Top1).[6] Top1 is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoiling. Inhibition of Top1 leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Experimental Protocol: Topoisomerase I Inhibition Assay

This protocol outlines a typical DNA relaxation assay to evaluate the inhibitory activity of compounds against Topoisomerase I.

1. Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in DMSO)

-

Camptothecin (positive control)

-

Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

TAE buffer

2. Assay Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.

-

Initiate the reaction by adding Topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

3. Data Analysis:

-

Quantify the intensity of the supercoiled and relaxed DNA bands.

-

The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.

The following diagram illustrates the workflow of the Topoisomerase I inhibition assay.

References

- 1. Collection - Guajadial:â An Unusual Meroterpenoid from Guava Leaves Psidium guajava - Organic Letters - Figshare [acs.figshare.com]

- 2. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and biomimetic synthesis of (±)-guajadial B, a novel meroterpenoid from Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Therapeutic Potential of Guajadial F

An In-depth Technical Guide for Drug Development Professionals

Introduction: Guajadial F is a sesquiterpenoid-based meroterpenoid, a class of natural compounds with a mixed biosynthetic origin, isolated from the leaves and fruits of Psidium guajava (guava).[][2] As part of a larger family of unique meroterpenoids produced by this plant, this compound has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology.[][3] This document provides a comprehensive technical overview of the existing preclinical data on this compound and related compounds, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and elucidated mechanisms of action are presented to support further research and development efforts.

Anticancer Therapeutic Potential

The primary therapeutic focus of this compound investigation has been its activity against various cancer cell lines. Research indicates that this compound and enriched fractions containing it exhibit potent anti-proliferative and cytotoxic effects through multiple mechanisms of action.

In Vitro Anti-proliferative and Cytotoxic Activity

This compound and other related meroterpenoids from P. guajava have demonstrated significant inhibitory effects against a range of human cancer cell lines.[][4] The cytotoxicity has been quantified using metrics such as Total Growth Inhibition (TGI) and half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anticancer Activity of this compound and Related Compounds

| Compound/Fraction | Cancer Cell Line | Assay | Result (IC50 / TGI) | Citation |

| This compound | HCT116 (Colon) | - | IC50: 3.66 µM | [5] |

| This compound | CCRF-CEM (Leukemia) | - | IC50: 7.80 µM | [5] |

| This compound | Huh7 (Liver) | - | IC50: 11.1 µM | [5] |

| This compound | A549 (Lung) | - | IC50: 13.8 µM | [5] |

| This compound | DU145 (Prostate) | - | IC50: 27.7 µM | [5] |

| Guajadial-enriched Fraction | MCF-7 (Breast) | SRB | TGI: 5.59 µg/mL | [3][6][7][8] |

| Guajadial-enriched Fraction | MCF-7 BUS (Breast) | SRB | TGI: 2.27 µg/mL | [3][6][7][8] |

| Guajadial-enriched Fraction | MDA MB 231 (Breast) | - | TGI: 5.13 µg/mL | [9] |

| Guajadial E | A549, MCF7, HL60, SMMC-7721 | MTS | IC50: 6.30, 7.78, 7.77, 5.59 µg/mL | [10] |

| Guajadial | A549 (Lung) | - | IC50: 3.58 µM | [3] |

In Vivo Anticancer Activity

Preclinical animal models have provided evidence for the in vivo efficacy of Guajadial-containing fractions. Studies using the Ehrlich solid tumor model in mice have shown a reduction in tumor weight following oral administration of the fraction.

Table 2: In Vivo Efficacy of Guajadial-Enriched Fraction in Ehrlich Solid Tumor Model

| Treatment Group (Dose) | Mean Tumor Weight (g) ± SEM |

| Vehicle Control | 0.082 ± 0.032 |

| FFINAL Fraction (12.5 mg/kg) | 0.045 ± 0.007 |

| FFINAL Fraction (25 mg/kg) | 0.041 ± 0.009 |

| FFINAL Fraction (50 mg/kg) | 0.058 ± 0.013 |

| Data sourced from Bazioli et al., 2020.[9] |

Mechanisms of Anticancer Action

This compound and its related compounds appear to exert their anticancer effects through a multi-targeted approach, involving hormonal pathways, DNA replication machinery, and key cell survival signaling cascades.

1.3.1 Anti-Estrogenic Activity: A significant mechanism is its anti-estrogenic action, with a proposed mechanism similar to that of Tamoxifen.[3][6][7][11] Guajadial is suggested to act as a selective estrogen receptor modulator (SERM), inhibiting the proliferative effects of estradiol, which is particularly relevant for hormone-receptor-positive breast cancers like MCF-7.[6][7][11] In vivo studies have confirmed that a Guajadial-enriched fraction inhibits the proliferative effect of estradiol on the uterus of pre-pubescent rats.[3][6][7][12]

1.3.2 Topoisomerase I Inhibition: Biochemical assays have revealed that this compound acts as a catalytic inhibitor of topoisomerase I (Top1).[] By inhibiting Top1, it can prevent the relaxation of DNA supercoils, thereby disrupting DNA replication and transcription, which ultimately delays DNA damage mediated by Top1 poisons.[]

1.3.3 Reversal of Multidrug Resistance (MDR): Guajadial has been shown to reverse multidrug resistance in cancer cells.[13] This is achieved by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway, which is often hyperactivated in drug-resistant cancers.[13]

1.3.4 Inhibition of Angiogenesis Signaling: In non-small-cell lung carcinoma (NSCLC) models, Guajadial inhibited endothelial cell proliferation and migration by blocking the VEGF receptor 2 (VEGFR2)-mediated Ras/MAPK pathway.[3] This suggests a potential anti-angiogenic effect, crucial for suppressing tumor growth.[3]

1.3.5 Induction of Apoptosis: Flow cytometry analysis has indicated that new meroterpenoids from guava, psiguajavadials A and B, induce apoptosis in HCT116 cells.[] this compound is also expected to induce apoptosis in these cells.[]

Anti-inflammatory and Antimicrobial Activities

While the primary focus has been on cancer, extracts from P. guajava, rich in compounds like Guajadial, also possess notable anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Extracts from P. guajava have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[14][15] The mechanisms include stabilizing the erythrocyte membrane, which is analogous to lysosomal membrane stabilization, thereby limiting the inflammatory response by preventing the release of pro-inflammatory enzymes.[16][17] Studies have shown that these extracts can reduce inflammation by lowering levels of COX-2 and IL-6 while increasing the anti-inflammatory cytokine IL-10.[18]

Antimicrobial Activity

Aqueous and various solvent extracts of P. guajava leaves show broad-spectrum antimicrobial activity.[19][20] The activity is particularly pronounced against Gram-positive bacteria, including sensitive and resistant strains of Staphylococcus aureus.[21][22][23] While Gram-negative bacteria appear more resistant, some extracts have shown efficacy.[23] The antimicrobial effects are often attributed to the high content of tannins and flavonoids in the extracts.[16][21]

Experimental Protocols and Methodologies

The therapeutic potential of this compound has been assessed using a range of standard preclinical assays.

Isolation and Purification

Guajadial-enriched fractions are typically obtained from the crude dichloromethane extract of P. guajava leaves through sequential chromatographic techniques.[3][6][7]

In Vitro Anti-Proliferative Screening

-

SRB (Sulforhodamine B) Assay: Used to determine cytotoxicity and anti-proliferative activity. Cells are seeded in 96-well plates, treated with the compound for a specified period (e.g., 144 hours), and then fixed. The SRB dye binds to cellular proteins, and the absorbance, which is proportional to cell mass, is measured to calculate the Total Growth Inhibition (TGI).[8][11]

-

MTS Assay: Used to assess cell viability. This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, allowing for the calculation of IC50 values.[4]

Cell Cycle Analysis

-

Flow Cytometry: This technique is used to evaluate the proportion of cells in different stages of the cell cycle (G0/G1, S, G2/M).[9] Cells treated with this compound are stained with a DNA-binding dye (e.g., propidium iodide), and their DNA content is analyzed to detect cell cycle arrest or apoptosis (sub-G1 peak).[9]

In Vivo Anti-Estrogenic and Anticancer Assays

-

Uterotrophic Assay: Pre-pubescent female rats are administered estradiol to induce uterine proliferation. Co-administration of the test compound (Guajadial fraction) allows for the evaluation of its ability to inhibit this estrogenic effect by measuring uterine weight and histology.[6][7][12]

-

Ehrlich Solid Tumor Model: Murine tumor cells (Ehrlich ascites carcinoma) are injected subcutaneously into the flank of mice.[9] Once tumors are established, animals are treated orally with the test compound. Tumor weight and volume are measured at the end of the study to assess anticancer efficacy.[9]

Mechanistic Assays

-

Biochemical Topoisomerase I (Top1) Assay: This in vitro assay measures the ability of a compound to inhibit the catalytic activity of purified Top1 enzyme on a DNA substrate.[]

-

Western Blot Analysis: This method is used to detect and quantify specific proteins within a sample. It was employed to study the effect of Guajadial on the expression levels of proteins in signaling pathways like Ras/MAPK and PI3K/Akt.[3]

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a promising natural product with significant therapeutic potential, particularly as an anticancer agent. Its multi-faceted mechanism of action, including anti-estrogenic activity, Top1 inhibition, and modulation of critical survival pathways like PI3K/Akt and Ras/MAPK, makes it an attractive candidate for further development. The compound's ability to reverse multidrug resistance warrants particular attention.

Future research should focus on the total synthesis of this compound to ensure a consistent and scalable supply for advanced preclinical studies. Further elucidation of its pharmacokinetic and pharmacodynamic profiles, along with more extensive in vivo efficacy and safety studies in various cancer models (e.g., patient-derived xenografts), is critical. Investigating its potential as a standalone therapy or in combination with existing chemotherapeutic agents could unlock its full clinical utility.

References

- 2. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A study of the anti-inflammatory effect of the leaves of Psidium guajava Linn. on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential anti-inflammatory effects of Psidium guajava L.: A review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 16. rroij.com [rroij.com]

- 17. arpgweb.com [arpgweb.com]

- 18. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 20. A Review of the Antioxidant and Antimicrobial Activities and Photoprotective Properties of Psidium guajava L. – Oriental Journal of Chemistry [orientjchem.org]

- 21. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial Activities of Leaf Extracts of Guava (Psidium guajava L.) on Two Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Guajadial F: A Comprehensive Technical Guide to its Natural Abundance and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a meroterpenoid, a class of natural products derived from mixed biosynthetic pathways, that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural abundance, isolation, and key biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data to support further research and development.

Natural Abundance

This compound is a naturally occurring compound isolated from Psidium guajava, commonly known as the guava tree. The primary source of this compound is the leaves of the plant, where it is present as one of several related meroterpenoids.[1] While the leaves are the most cited source, this compound has also been isolated from the fruits of P. guajava.[2]

The concentration of this compound in Psidium guajava is not extensively documented in publicly available literature. While qualitative analyses confirm its presence, precise quantitative data on the yield of this compound from the leaves on a mass-by-mass basis (e.g., mg of this compound per kg of dried leaves) is not specified in the key studies. However, research on the fruit has provided a specific yield, offering a point of reference for its abundance.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocols are based on methodologies described in the scientific literature.

Table 1: Quantitative Data for this compound Isolation from Psidium guajava Fruit

| Parameter | Value | Source |

| Starting Material | Subfraction B4 from petroleum ether extract of P. guajava fruit | Wang et al., 2017[2] |

| Mass of Subfraction | 1.1 g | Wang et al., 2017[2] |

| Final Yield of this compound | 29.6 mg | Wang et al., 2017[2] |

Experimental Protocols

1. Extraction from Psidium guajava Leaves (General Protocol derived from Gao et al., 2013)

-

Plant Material: 15 kg of dried leaves of Psidium guajava.

-

Extraction: The dried and powdered leaves are extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 1400 g).

2. Fractionation of the Crude Extract

-

Silica Gel Column Chromatography: The crude methanolic extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected based on their thin-layer chromatography (TLC) profiles.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column. A common eluent for this step is a mixture of chloroform and methanol (e.g., 1:1 v/v).

3. Isolation of this compound from Psidium guajava Fruit (as described by Wang et al., 2017)

-

Initial Extraction and Fractionation: The dried fruits of P. guajava are extracted with petroleum ether. The resulting extract is then subjected to a series of chromatographic separations, including column chromatography over Sephadex LH-20 and RP-18 silica gel, to yield several subfractions.

-

Semipreparative High-Performance Liquid Chromatography (HPLC): Subfraction B4 (1.1 g) is further purified by semipreparative HPLC.

-

Column: A suitable semipreparative reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and 0.01% trifluoroacetic acid (TFA) in water, from 90:10 to 95:5 (v/v).

-

Detection: UV detection at appropriate wavelengths (e.g., 254 nm).

-

Elution: this compound elutes at a retention time of approximately 27.52 minutes under these conditions, yielding 29.6 mg of the pure compound.[2]

-

Biological Activity and Mechanism of Action

This compound has demonstrated cytotoxic activity against various human cancer cell lines.[3] Its mechanism of action is, in part, attributed to its role as a catalytic inhibitor of Topoisomerase I (Top1).[2][4]

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme essential for DNA replication, transcription, and recombination. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind and relax supercoils, and then resealing the break. Topoisomerase I inhibitors interfere with this process by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This stabilization prevents the re-ligation of the DNA, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which can trigger apoptosis and cell death.[5][6][7] this compound acts as a catalytic inhibitor, interfering with the enzymatic activity of Topoisomerase I.[2][4]

Visualizations

Plausible Biosynthetic Pathway of Guajadials

The following diagram illustrates the proposed biosynthetic pathway for the formation of the guajadial core structure.

Caption: Plausible biosynthetic pathway of Guajadials C-F.

Mechanism of Topoisomerase I Inhibition

This diagram illustrates the general mechanism of action for a Topoisomerase I inhibitor.

Caption: General mechanism of Topoisomerase I inhibition.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic effects, primarily sourced from the leaves and fruits of Psidium guajava. This guide has provided a detailed overview of its isolation, including specific protocols and quantitative data where available. The elucidation of its role as a Topoisomerase I inhibitor provides a basis for its potential as an anticancer agent. Further research is warranted to fully quantify its abundance in various parts of the guava plant and to further explore its pharmacological properties and therapeutic potential.

References

- 1. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guava psidium guajava: Topics by Science.gov [science.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

The Biosynthetic Pathway of Guajadial F in Psidium guajava: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial F, a sesquiterpenoid-based meroterpenoid isolated from the leaves of the guava plant, Psidium guajava, has garnered interest for its potential biological activities. As a member of the larger family of guajadial compounds found in guava, its complex structure presents a fascinating case study in plant secondary metabolism. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current scientific understanding of meroterpenoid biosynthesis in P. guajava. This document outlines the putative enzymatic steps, precursor molecules, and key intermediates. Furthermore, it details generalized experimental protocols for the isolation, purification, and structural elucidation of such compounds, and presents available quantitative data for related metabolites. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.

Introduction

Psidium guajava L., commonly known as guava, is a plant rich in a diverse array of secondary metabolites, including a unique class of meroterpenoids known as guajadials.[1][2][3][4] These compounds are characterized by a hybrid structure, typically formed from a sesquiterpenoid and a phloroglucinol derivative.[3] this compound, specifically, is a sesquiterpenoid-based meroterpenoid that has been isolated from guava leaves and has demonstrated potential as a topoisomerase I (Top1) catalytic inhibitor.[] Understanding the biosynthetic pathway of this compound is crucial for unlocking its full therapeutic potential, potentially enabling synthetic biology approaches for its production and the generation of novel analogs.

While the complete enzymatic pathway for this compound has not been definitively elucidated, a plausible route can be proposed based on the biosynthesis of structurally related compounds, such as guajadials C-E.[3] This guide will delineate this putative pathway, from central metabolism to the final complex structure.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the terpenoid pathway, which supplies the sesquiterpenoid core, and the phenylpropanoid pathway, which provides the aromatic moiety.

Synthesis of the Sesquiterpenoid Precursor

The C15 sesquiterpenoid backbone of this compound is likely derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, culminating in the synthesis of farnesyl pyrophosphate (FPP). FPP serves as the universal precursor for a vast array of sesquiterpenoids. The specific sesquiterpene scaffold of this compound is likely a derivative of caryophyllene or a related sesquiterpene, formed through the action of a specific terpene synthase (TPS). While the exact TPS involved in this compound biosynthesis is unknown, metabolomic studies of P. guajava leaves have identified β-caryophyllene as a major secondary metabolite.[6]

Synthesis of the Aromatic Precursor

The aromatic portion of this compound is likely derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), would lead to the formation of cinnamoyl-CoA or a related activated phenolic acid. This would then undergo further modifications, such as hydroxylation and methylation, to produce a substituted phloroglucinol derivative.

The Meroterpenoid Coupling Reaction

The key step in the formation of the guajadial scaffold is the proposed hetero-Diels-Alder reaction between the sesquiterpenoid and an ortho-quinone methide intermediate derived from the phloroglucinol moiety.[7] This type of reaction has been biomimetically demonstrated for the synthesis of other guajadial compounds.[7] Subsequent enzymatic modifications, such as hydroxylations, oxidations, and cyclizations, likely catalyzed by cytochrome P450 monooxygenases (P450s) and other tailoring enzymes, would then lead to the final, complex structure of this compound.

A proposed biosynthetic pathway for this compound and related compounds is depicted in the following diagram:

Quantitative Data

Specific quantitative data for this compound in P. guajava leaves is not extensively available in the current literature. However, studies have quantified related compounds and precursor classes, which are summarized below.

Table 1: Quantitative Analysis of Phytochemicals in Psidium guajava Leaves

| Phytochemical Class | Compound/Metric | Concentration | Method | Reference |

| Phenolics | Total Phenolic Content | 54.34 ± 0.49 mg GAE/g | Spectrophotometry | [8] |

| Total Phenolic Content | 9.33 mg/g | Spectrophotometry | [9] | |

| Flavonoids | Total Flavonoid Content | 6.43 ± 0.38 mg QE/g | Spectrophotometry | [8] |

| Total Flavonoid Content | 6.42 mg/g | Spectrophotometry | [9] | |

| Terpenoids | β-Caryophyllene | 23.06% (relative abundance) | GC-MS | [6] |

| Alkaloids | Total Alkaloid Content | 219.06 mg/g | Titration | [7] |

| Saponins | Total Saponin Content | 3.67 mg/g | Gravimetry | [9] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

The following protocols are generalized methodologies based on published research for the isolation and characterization of meroterpenoids from P. guajava leaves.

Extraction and Isolation

-

Plant Material Preparation: Fresh leaves of P. guajava are collected, washed, air-dried, and then powdered.

-

Extraction: The powdered leaf material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the compounds of interest (typically the less polar fractions for meroterpenoids) is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): A C18 column is often used with a mobile phase such as methanol-water or acetonitrile-water to isolate pure compounds.

-

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of atoms within the molecule. Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) is used to determine the relative stereochemistry.

-

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) can be used to help determine the absolute configuration of chiral molecules by comparing experimental spectra with computationally calculated spectra.

The following diagram illustrates a general workflow for the elucidation of a novel biosynthetic pathway, which would be applicable to this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound in Psidium guajava provides a logical framework based on established principles of secondary metabolism and evidence from related compounds. However, definitive elucidation of this pathway will require further research. Key future directions include:

-

Identification of Key Enzymes: The use of transcriptomic and proteomic approaches on P. guajava leaf tissue, coupled with biochemical assays of candidate enzymes (terpene synthases, P450s, etc.), will be critical to identify the specific biocatalysts involved.

-

Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-phenylalanine) can trace the flow of carbon through the pathway and confirm the origins of the different structural moieties.

-

Quantitative Pathway Analysis: Development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will enable the quantification of this compound and its biosynthetic intermediates in different tissues and under various environmental conditions, providing insights into the regulation of the pathway.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant biochemistry but also pave the way for the biotechnological production of this and other valuable meroterpenoids for pharmaceutical applications.

References

- 1. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Guajadial F: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial F is a naturally occurring meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava L.[1][2]. As a member of the sesquiterpenoid-based meroterpenoid class, this compound has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly its anticancer properties[]. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its biological activity with a focus on its mechanism of action, and detailed experimental protocols for its isolation and synthesis.

Physical and Chemical Characteristics

This compound is a complex organic molecule with the molecular formula C30H34O5 and a molecular weight of 474.59 g/mol [1]. It presents as an amorphous powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H34O5 | [1] |

| Molecular Weight | 474.2406 g/mol (Calculated) | [1] |

| Appearance | Amorphous powder | [1] |

| pKa | 5.55 ± 0.70 | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)[1][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated chloroform (CDCl3). The detailed chemical shifts and coupling constants are summarized below.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl3)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1' | 40.5 | 4.65 (d, 10.5) |

| 2 | 29.5 | 1.65 (m) |

| 3 | 39.5 | 2.15 (m) |

| 4 | 48.9 | 1.25 (m) |

| 5 | 55.4 | 1.85 (m) |

| 6 | 21.8 | 1.55 (m) |

| 7 | 39.9 | 1.15 (m), 1.95 (m) |

| 8 | 24.1 | 1.45 (m) |

| 9 | 124.8 | 5.15 (d, 8.5) |

| 10 | 135.2 | |

| 11 | 37.2 | 2.25 (m) |

| 12 | 16.2 | 0.95 (d, 7.0) |

| 13 | 16.5 | 1.00 (d, 7.0) |

| 14 | 29.9 | 1.05 (s) |

| 15 | 21.5 | 1.75 (s) |

| 1a | 162.7 | |

| 2a | 104.9 | |

| 3a | 165.8 | |

| 4a | 106.1 | |

| 5a | 163.5 | |

| 6a | 110.2 | |

| 7a | 192.5 | 10.15 (s) |

| 8a | 192.3 | 10.25 (s) |

| 2' | 128.5 | 7.20-7.35 (m) |

| 3' | 128.5 | 7.20-7.35 (m) |

| 4' | 126.5 | 7.20-7.35 (m) |

| 5' | 128.5 | 7.20-7.35 (m) |

| 6' | 128.5 | 7.20-7.35 (m) |

| OH-2a | 13.85 (s) | |

| OH-4a | 13.95 (s) |

(Data extracted from Gao et al., 2013)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands indicating the presence of specific functional groups.

-

3441 cm⁻¹: This broad band is attributed to the stretching vibrations of hydroxyl (-OH) groups[1].

-

1633 cm⁻¹: This absorption is characteristic of a conjugated carbonyl (C=O) group[1].

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) of this compound shows a molecular ion peak at m/z 474.2401 [M]⁺, which corresponds to the calculated molecular weight of 474.2406 for the molecular formula C30H34O5[1].

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its potent anticancer effects. It functions as a catalytic inhibitor of Topoisomerase I (Top1) and is capable of inducing apoptosis in cancer cells[].

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoils. This compound acts as a Top1 catalytic inhibitor, a mechanism that delays Top1 poison-mediated DNA damage[]. By interfering with the activity of this enzyme, this compound can disrupt essential cellular processes in rapidly dividing cancer cells, ultimately leading to cell death.

Induction of Apoptosis

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. Studies on extracts of Psidium guajava rich in compounds like this compound have shown that apoptosis is mediated through the activation of caspase cascades. Specifically, the activation of caspase-8 and caspase-9 has been observed, suggesting the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis[1][5].

The diagram below illustrates a plausible signaling pathway for this compound-induced apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Isolation of this compound from Psidium guajava Leaves

The following is a general protocol for the isolation of this compound based on chromatographic techniques.

1. Plant Material and Extraction:

-

Air-dried and powdered leaves of Psidium guajava are subjected to extraction with a suitable solvent, such as dichloromethane or a methanol-water mixture, at room temperature[2].

-

The crude extract is obtained by removing the solvent under reduced pressure.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity[2].

-

The fraction containing this compound (typically the less polar fractions) is collected.

3. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to further separate the components.

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure this compound[6].

The workflow for a typical isolation process is depicted below.

Caption: General workflow for the isolation of this compound.

Biomimetic Synthesis of this compound

A biomimetic synthesis of this compound has been reported, which mimics the proposed natural biosynthetic pathway.

Reaction: A three-component coupling reaction between caryophyllene, benzaldehyde, and diformylphloroglucinol in an aqueous medium[7][8].

General Procedure:

-

Equimolar amounts of caryophyllene, benzaldehyde, and diformylphloroglucinol are combined in a suitable aqueous solvent system.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the product mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated.

-

The resulting residue is purified by column chromatography to yield this compound and its stereoisomers.

The logical relationship of this biomimetic synthesis is illustrated below.

Caption: Biomimetic synthesis of this compound.

Conclusion

This compound is a promising natural product with well-characterized physical and chemical properties and significant anticancer activity. Its mechanism of action, involving the inhibition of Topoisomerase I and the induction of apoptosis, makes it a compelling candidate for further investigation in drug discovery and development. The availability of detailed spectroscopic data and established protocols for its isolation and synthesis will facilitate future research into its therapeutic potential. This technical guide provides a solid foundation for researchers and scientists to explore the multifaceted nature of this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Guajadial:â An Unusual Meroterpenoid from Guava Leaves Psidium guajava - Organic Letters - Figshare [acs.figshare.com]

- 7. Collection - A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and Psidial A - Organic Letters - Figshare [acs.figshare.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

Initial Anticancer Screening of Guajadial F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial F, a meroterpenoid derived from Psidium guajava (guava), has emerged as a promising natural compound with potential anticancer properties. This technical guide provides an in-depth overview of the initial screening of this compound for its anticancer efficacy. It consolidates key quantitative data on its cytotoxic and anti-proliferative activities, details the experimental protocols for essential assays, and visualizes the elucidated mechanisms of action, including its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the extensive exploration of natural products. Guajadial, a caryophyllene-based meroterpenoid, and its derivatives, such as this compound, have been identified as compounds of interest due to their demonstrated biological activities.[1][2][3][4] Initial studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines and may act through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5] This guide synthesizes the currently available data from initial screening studies to provide a foundational understanding of this compound's anticancer potential.

Quantitative Data Summary

The anti-proliferative activity of Guajadial and its enriched fractions has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative data, primarily presented as Total Growth Inhibition (TGI) values, which represent the concentration of the compound that inhibits cell growth by 100%.

Table 1: Anti-proliferative Activity of Guajadial-Enriched Fraction (FFINAL) Against Various Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | TGI (µg/mL) |

| UACC-62 | Melanoma | 7.69 |

| NCI-H460 | Lung | 2.79 |

| PC-3 | Prostate | 3.70 |

| OVCAR-3 | Ovarian | 2.66 |

| HT-29 | Colon | 6.65 |

| HaCat | Keratinocyte (Non-tumor) | 2.91 |

Table 2: Anti-proliferative Activity of Guajadial-Enriched Fraction (FFINAL) Against Human Breast Cancer Cell Lines [1][2][6]

| Cell Line | Description | TGI (µg/mL) |

| MCF-7 | Estrogen-dependent | 5.59[2][6] |

| MCF-7 BUS | Estrogen receptor overexpressing | 2.27[2][6] |

| MDA-MB-231 | Triple-negative | 5.13 |

| MCF 10A | Non-tumoral breast cells | 8.56 |

Mechanism of Action

Initial investigations into the mechanism of action of this compound suggest a multi-faceted approach to inhibiting cancer cell growth.

Induction of Apoptosis

Flow cytometric analysis has indicated that this compound can induce apoptosis in cancer cells.[5] This is a critical mechanism for many anticancer drugs, as it leads to programmed cell death, thereby eliminating malignant cells.

Cell Cycle Arrest

Studies on guajadial-enriched fractions have shown the ability to induce cell cycle arrest, particularly in the G1 phase.[1] In MCF-7 BUS cells, treatment with a guajadial fraction led to a significant increase in the percentage of cells in the G1 phase, suggesting an inhibition of cell cycle progression.[1]

Inhibition of Topoisomerase I

This compound has been identified as a catalytic inhibitor of topoisomerase I (Top1).[5] Top1 is a crucial enzyme for DNA replication and transcription, and its inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Anti-Estrogenic Activity

Guajadial has demonstrated anti-estrogenic properties, particularly in estrogen receptor-positive breast cancer cells like MCF-7.[1][2][6] Its structural similarity to tamoxifen suggests it may act as a selective estrogen receptor modulator (SERM).[2][6][7] This is supported by evidence from E-screen assays where a guajadial-enriched fraction inhibited the proliferative effect of estradiol.[1]

Inhibition of Signaling Pathways